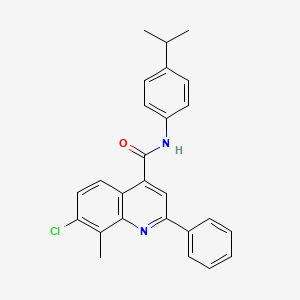
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide
Vue d'ensemble
Description
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide, also known as Cisplatin, is a chemotherapy drug used to treat various types of cancer. It is a platinum-containing compound that has been used for over 40 years to treat cancer. Cisplatin is known for its effectiveness in treating testicular, ovarian, bladder, and lung cancer.
Mécanisme D'action
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide works by binding to DNA and inhibiting DNA replication, which leads to cell death. It also induces apoptosis, a process of programmed cell death, in cancer cells. This compound has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapy drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It can cause damage to the kidneys, which can lead to kidney failure. It can also cause hearing loss and peripheral neuropathy. This compound has been shown to cause oxidative stress, which can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a well-studied drug that has been used for over 40 years. It is effective in inhibiting the growth of cancer cells and inducing cell death. However, this compound also has limitations. It can cause toxicity in normal cells, which can limit its effectiveness. Additionally, this compound can be expensive and difficult to synthesize.
Orientations Futures
There are several future directions for the study of 7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide. One area of research is the development of new platinum-containing compounds that are more effective and less toxic than this compound. Another area of research is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, researchers are studying the potential use of this compound in the treatment of other medical conditions, such as neurological disorders.
Applications De Recherche Scientifique
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its anti-tumor properties. It has been shown to be effective in inhibiting the growth of cancer cells and inducing cell death through various mechanisms. This compound is also used in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, this compound has been studied for its potential use in other medical applications, such as in the treatment of certain neurological disorders.
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-phenyl-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O/c1-16(2)18-9-11-20(12-10-18)28-26(30)22-15-24(19-7-5-4-6-8-19)29-25-17(3)23(27)14-13-21(22)25/h4-16H,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGVKAIEJHNVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



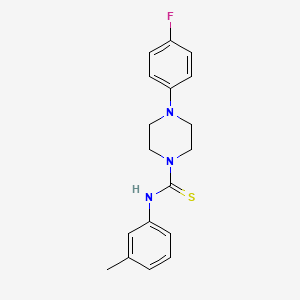
![2-methyl-4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylquinoline](/img/structure/B4682443.png)

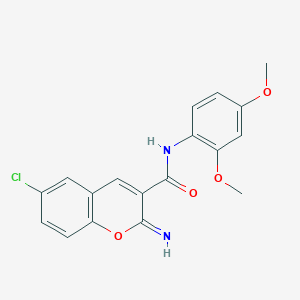
![3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4682455.png)
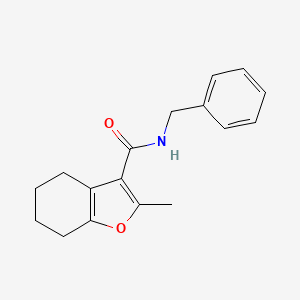
![isopropyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4682470.png)
![7-bromo-5-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4682475.png)
![[1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4682478.png)
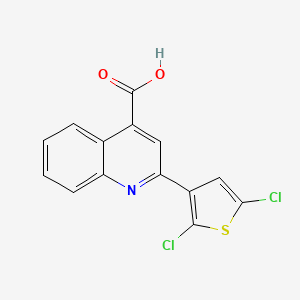
![8-ethoxy-4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4682485.png)
![4-chloro-N-[4-(4-chlorophenoxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4682494.png)
![4-{3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4682510.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-butoxyphenyl)-2-cyanoacrylamide](/img/structure/B4682514.png)